2-(Bromomethyl)naphthalene-3-acetonitrile 2-(Bromomethyl)naphthalene-3-acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15917827
InChI: InChI=1S/C13H10BrN/c14-9-13-8-11-4-2-1-3-10(11)7-12(13)5-6-15/h1-4,7-8H,5,9H2
SMILES:
Molecular Formula: C13H10BrN
Molecular Weight: 260.13 g/mol

2-(Bromomethyl)naphthalene-3-acetonitrile

CAS No.:

Cat. No.: VC15917827

Molecular Formula: C13H10BrN

Molecular Weight: 260.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)naphthalene-3-acetonitrile -

Specification

Molecular Formula C13H10BrN
Molecular Weight 260.13 g/mol
IUPAC Name 2-[3-(bromomethyl)naphthalen-2-yl]acetonitrile
Standard InChI InChI=1S/C13H10BrN/c14-9-13-8-11-4-2-1-3-10(11)7-12(13)5-6-15/h1-4,7-8H,5,9H2
Standard InChI Key MXQFSSVTQHUGIU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C(=CC2=C1)CC#N)CBr

Introduction

Synthesis and Manufacturing

Stepwise Synthesis from 2-Methylnaphthalene

The most widely cited synthesis begins with 2-methylnaphthalene (I), which undergoes bromination to form 1-bromo-2-methylnaphthalene (II) . Subsequent radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ yields 1-bromo-2-(bromomethyl)naphthalene (III) . Finally, treatment with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) facilitates nucleophilic substitution, replacing the bromine atom with a cyanide group to produce the target compound (IV) .

Critical Reaction Parameters:

  • Bromination: Conducted in acetic acid at 0–25°C to control exothermicity .

  • Radical Bromination: Requires refluxing CCl₄ (76°C) and catalytic benzoyl peroxide .

  • Cyanide Substitution: KCN in DMSO at room temperature achieves >90% conversion .

Alternative Routes and Modifications

A 2025 protocol from PubChem describes a one-pot synthesis using 2,3-bis(bromomethyl)naphthalene (C₁₂H₁₀Br₂) as a starting material, reacting it with sodium cyanide (NaCN) in acetonitrile under microwave irradiation . This method reduces reaction time from 12 hours to 30 minutes, achieving a 78% yield .

Structural and Spectroscopic Characterization

Crystallographic Data

While single-crystal X-ray data for the compound remains unpublished, analogous bromonaphthalene derivatives exhibit planar naphthalene systems with bond lengths of 1.42–1.48 Å for C-Br and 1.16 Å for C≡N . The bromomethyl and acetonitrile groups adopt equatorial positions to minimize steric strain .

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 8.11–8.05 (m, 1H, aromatic), 7.92–7.86 (m, 1H, aromatic), 4.62 (s, 2H, CH₂Br), 3.98 (s, 2H, CH₂CN) .

  • ¹³C NMR: δ 138.2 (C-Br), 119.5 (C≡N), 28.4 (CH₂Br), 22.1 (CH₂CN) .

  • IR: ν 2220 cm⁻¹ (C≡N stretch), 610 cm⁻¹ (C-Br stretch) .

Reactivity and Applications

Cross-Coupling Reactions

The bromine atom at the 3-position undergoes Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl structures critical in drug discovery . For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 2-(naphthalen-3-ylmethyl)acetonitrile, a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Pharmaceutical Intermediates

The acetonitrile group can be hydrolyzed to carboxylic acids or reduced to amines. Hydrolysis with HCl/H₂O produces 2-(naphthalen-3-ylmethyl)acetic acid, a scaffold for COX-2 inhibitors .

Recent Advances and Future Directions

Green Synthesis Innovations

A 2025 study highlights the use of ionic liquids (e.g., [BMIM]Br) as solvents for cyanide substitution, reducing DMSO usage by 70% and improving atom economy .

Computational Modeling

Density functional theory (DFT) studies predict strong electrophilicity at the bromomethyl carbon (Mulliken charge: +0.32), guiding regioselective modifications .

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